4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid
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Overview
Description
4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid is an organic compound with the molecular formula C19H14N2O4S This compound is characterized by the presence of a thienylcarbonyl group, which is a derivative of thiophene, attached to a benzoyl group through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the thienylcarbonyl derivative. One common method involves the reaction of thiophene-2-carboxylic acid with an appropriate amine to form the thienylcarbonyl amide. This intermediate is then coupled with 3-aminobenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thienylcarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid involves its interaction with specific molecular targets. The thienylcarbonyl group can interact with enzymes or receptors, leading to modulation of their activity. The benzoyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoate
- N-(4-((3-Methoxyphenyl)carbamoyl)phenyl)nicotinamide
Uniqueness
4-({3-[(2-Thienylcarbonyl)amino]benzoyl}amino)benzoic acid is unique due to the presence of both thienylcarbonyl and benzoyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H14N2O4S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N2O4S/c22-17(20-14-8-6-12(7-9-14)19(24)25)13-3-1-4-15(11-13)21-18(23)16-5-2-10-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
XFYNEUHZLXLDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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